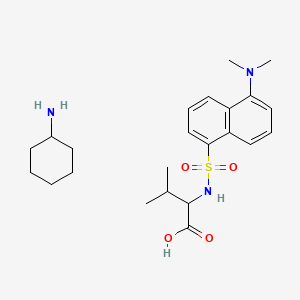

Dansyl-DL-valine cyclohexylammonium salt

Description

BenchChem offers high-quality Dansyl-DL-valine cyclohexylammonium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dansyl-DL-valine cyclohexylammonium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S.C6H13N/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4;7-6-4-2-1-3-5-6/h5-11,16,18H,1-4H3,(H,20,21);6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAKQPYBZYQKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201004829 | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]valine--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201004829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84540-67-0 | |

| Record name | Cyclohexanamine compd. with N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]valine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84540-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]valine--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201004829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-DL-valine, compound with cyclohexylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dansyl-DL-valine Cyclohexylammonium Salt for Advanced Analytical Applications

This guide provides a comprehensive technical overview of Dansyl-DL-valine cyclohexylammonium salt, a key reagent in the field of analytical biochemistry and chiral separations. We will delve into its fundamental properties, mechanism of action, and practical applications, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Fluorescent Derivatization in Chiral Analysis

In the realm of pharmaceutical development and metabolomics, the ability to separate and quantify enantiomers of chiral molecules, such as amino acids, is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methodologies. Fluorescent derivatization, a technique that chemically tags a non-fluorescent molecule with a fluorescent probe (fluorophore), offers a highly sensitive and selective means of detection in modern analytical techniques like High-Performance Liquid Chromatography (HPLC).

Dansyl-DL-valine cyclohexylammonium salt is a specialized reagent designed for such purposes. It is the salt form of Dansyl-DL-valine, where the dansyl group acts as the fluorophore. The DL-valine component makes it particularly useful as an analyte in chromatographic and separation columns for the resolution of enantiomers and diastereomers of dansyl amino acids, aromatic carboxylic acids, and isoxazolines.[1] The cyclohexylammonium salt form is utilized to enhance the stability and handling of the compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of Dansyl-DL-valine cyclohexylammonium salt is critical for its effective application.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₅N₃O₄S | [1] |

| Molecular Weight | 449.61 g/mol | [1] |

| CAS Number | 84540-67-0 | [1] |

| Appearance | Typically a powder | [2] |

| Storage Temperature | -20°C | [2] |

| Excitation Maximum (λex) | ~335 nm | [3] |

| Emission Maximum (λem) | ~518 nm | [3] |

| Quantum Yield | High (e.g., Dansyl glycine is 0.66) | [4][5] |

Note: The spectral properties are characteristic of the dansyl fluorophore and may exhibit slight variations depending on the solvent environment.

The Dansylation Reaction: Mechanism and Scientific Rationale

The core of this reagent's utility lies in the dansylation reaction, a well-established method for labeling primary and secondary amines. The reaction involves the nucleophilic attack of the amino group on the sulfonyl chloride of the dansyl group.

Caption: Mechanism of the dansylation reaction.

The choice of a basic pH (typically 9.5-10) is crucial as it deprotonates the primary or secondary amino group, increasing its nucleophilicity and thus the reaction rate.[6] However, excessively high pH can also accelerate the hydrolysis of dansyl chloride, a competing side reaction that reduces the labeling efficiency.[7] Therefore, careful control of the pH is a self-validating step in any protocol. The use of an organic co-solvent, such as acetone or acetonitrile, is often necessary to solubilize both the analyte and the dansylating reagent.[6][8]

Experimental Protocol: Chiral Separation of Amino Acids using HPLC

This section provides a detailed, step-by-step methodology for the derivatization of an amino acid sample with Dansyl-DL-valine cyclohexylammonium salt followed by HPLC analysis for chiral separation. This protocol is designed to be a self-validating system, where proper execution of each step ensures reliable and reproducible results.

Caption: Experimental workflow for amino acid analysis using dansylation and HPLC.

Materials:

-

Dansyl-DL-valine cyclohexylammonium salt

-

Amino acid standards or sample

-

Acetonitrile (ACN), HPLC grade

-

Sodium carbonate

-

Ammonium hydroxide

-

Water, HPLC grade

-

0.22 µm syringe filters

Equipment:

-

HPLC system with a fluorescence detector

-

C18 reverse-phase column

-

Heating block or water bath

-

Vortex mixer

-

pH meter

Procedure:

-

Reagent Preparation:

-

Derivatization Reagent: Prepare a 50 mM solution of Dansyl-DL-valine cyclohexylammonium salt in acetonitrile.[8] This solution should be stored in the dark and used within 24 hours.[8] The rationale for using acetonitrile is its ability to dissolve the dansylating agent and its miscibility with the aqueous reaction buffer.

-

Reaction Buffer: Prepare a 100 mM sodium carbonate/bicarbonate buffer and adjust the pH to 9.8.[8] Filter through a 0.22 µm filter. This pH is optimal for deprotonating the amino groups of the analytes without causing excessive hydrolysis of the dansyl chloride.[7][8]

-

Quenching Solution: Prepare a 10% (v/v) solution of ammonium hydroxide in water.[8]

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, mix your amino acid standard or sample with the derivatization reagent and the reaction buffer. A typical ratio is 1:1:1 (v/v/v).

-

Vortex the mixture thoroughly.

-

Incubate the reaction mixture at a controlled temperature, for example, 60°C for 60 minutes.[6] The elevated temperature increases the reaction kinetics.[7]

-

-

Quenching:

-

After incubation, add the quenching solution to the reaction mixture to consume any excess Dansyl-DL-valine.[8] This step is critical to prevent further reactions that could lead to the degradation of the dansylated amino acids and to avoid having excess reagent interfere with the chromatographic separation.[9]

-

-

HPLC Analysis:

-

Filter the quenched reaction mixture through a 0.22 µm syringe filter before injection.

-

Inject an appropriate volume (e.g., 20 µL) onto a C18 reverse-phase HPLC column.[6]

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[10] The gradient will separate the dansylated amino acids based on their hydrophobicity.

-

Set the fluorescence detector to an excitation wavelength of approximately 335 nm and an emission wavelength of approximately 518 nm.[3]

-

Identify and quantify the amino acid enantiomers by comparing their retention times and peak areas to those of known standards.

-

Applications in Research and Drug Development

The high sensitivity and reliability of the dansylation method make Dansyl-DL-valine cyclohexylammonium salt a valuable tool in various research and development areas:

-

Chiral Purity Assessment: Determining the enantiomeric excess of amino acid-based drugs or intermediates.

-

Metabolomics: Quantifying amino acids in biological fluids to study metabolic pathways and disease biomarkers.[11]

-

Peptide Sequencing: Identifying the N-terminal amino acid of peptides and proteins.[4]

-

Food Science: Analyzing the amino acid composition of food products.

Safety and Handling

While Dansyl-DL-valine cyclohexylammonium salt is not classified as a hazardous substance, standard laboratory safety practices should be followed.[12] It is advisable to wear personal protective equipment, including gloves and safety glasses, and to handle the compound in a well-ventilated area.[13][14] Avoid inhalation of dust and contact with skin and eyes.[12] Store the compound at -20°C to ensure its stability.[2]

Conclusion

Dansyl-DL-valine cyclohexylammonium salt is a powerful and versatile reagent for the fluorescent labeling and chiral separation of amino acids and other primary and secondary amine-containing compounds. Its well-understood reaction mechanism, coupled with the high sensitivity of fluorescence detection, provides a robust and reliable analytical method. By following a well-designed and self-validating protocol, researchers can achieve accurate and reproducible results, advancing our understanding in diverse fields from drug discovery to clinical diagnostics.

References

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 4. A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00212B [pubs.rsc.org]

- 5. Dansyl glycine [omlc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 10. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Dansyl-DL-valine cyclohexylammonium salt: Properties and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, applications, and practical methodologies related to Dansyl-DL-valine cyclohexylammonium salt. It aims to provide not just procedural steps but also the underlying scientific rationale to empower users in their experimental designs.

Introduction: A Multifaceted Tool for Analytical Science

Dansyl-DL-valine cyclohexylammonium salt is a fluorescent chemical compound primarily utilized in the analytical and biochemical sciences. Its structure is a salt complex, combining three key components: the fluorescent dansyl group, the racemic amino acid DL-valine , and a cyclohexylammonium counter-ion. This unique combination makes it an invaluable tool for enhancing the detection and separation of biomolecules. The dansyl moiety acts as a potent fluorophore, which, upon conjugation to an analyte, imparts strong fluorescence, enabling highly sensitive detection. This guide will deconstruct the compound's properties and explore its significant applications, particularly in chromatography and biophysical analysis.

Section 1: Core Chemical and Physical Properties

The utility of Dansyl-DL-valine cyclohexylammonium salt stems from the distinct roles of its constituent parts.

-

The Dansyl Group (5-(Dimethylamino)naphthalene-1-sulfonyl): This is the functional heart of the molecule for detection purposes. Dansyl chloride is the reactive precursor which is itself non-fluorescent but reacts readily with primary and secondary amines (such as the amine group on valine) to form highly stable, blue-green fluorescent sulfonamide adducts.[1][2] This reaction is the basis for its use as a derivatizing agent.

-

DL-Valine: As a racemic mixture of both D- and L-valine enantiomers, this component makes the compound particularly useful as a standard or analyte in the development of chiral separation techniques.[3] Valine is a nonpolar, branched-chain amino acid.[4]

-

Cyclohexylammonium Ion: The carboxylic acid group of the dansylated valine is deprotonated and forms an ionic bond with the protonated amine of cyclohexylamine. This salt formation typically improves the compound's stability, crystallinity, and handling properties, making it suitable for use as a solid reagent.

The fundamental properties of the compound are summarized below.

| Property | Value | Source |

| CAS Number | 84540-67-0 | [3] |

| Molecular Formula | C₂₃H₃₅N₃O₄S | [3] |

| Molecular Weight | 449.61 g/mol | [3] |

Section 2: The Dansyl Fluorophore: Mechanism and Spectroscopic Profile

The power of this compound lies in the spectroscopic properties of the dansyl group. The fluorescence is not inherent to the reactive dansyl chloride but is induced upon its reaction with an amine.[2]

Mechanism of Dansylation: The core reaction, known as dansylation, involves the nucleophilic attack of a primary or secondary amine on the sulfur atom of the sulfonyl chloride group of dansyl chloride. This displaces the chloride ion and forms a stable sulfonamide bond.

Caption: The Dansylation Reaction Mechanism.

Spectroscopic Properties: A key advantage of the dansyl fluorophore is its large Stokes shift—the difference between the excitation and emission maxima.[5] This minimizes self-absorption and improves signal-to-noise ratios in fluorescence measurements. Furthermore, the fluorescence quantum yield and emission maximum of dansyl adducts are highly sensitive to the polarity of their local environment.[1][2] In nonpolar, hydrophobic environments (like a protein's binding pocket), the fluorescence intensity increases significantly, a property that is exploited in biophysical studies.[2]

| Spectroscopic Parameter | Typical Wavelength (nm) | Notes |

| Excitation Maximum (λex) | ~330 - 340 nm | [5][6] |

| Emission Maximum (λem) | ~520 - 540 nm | [6][7] |

| Fluorescence | Blue-Green | [1] |

Section 3: Key Applications in Research and Development

The unique properties of dansylated amino acids make them suitable for a range of applications.

Quantitative Amino Acid Analysis via HPLC

The most common application is the pre-column derivatization of amino acids for analysis by High-Performance Liquid Chromatography (HPLC).[2][8]

-

Causality: Many amino acids lack a strong chromophore or fluorophore, making their detection at low concentrations difficult with standard UV-Vis or fluorescence detectors. The dansylation reaction attaches a highly fluorescent tag, drastically lowering the limit of detection.

-

Field-Proven Insight: Beyond enhancing sensitivity, the bulky, hydrophobic dansyl group improves the chromatographic separation of amino acids on reverse-phase C18 columns.[8][9] This allows for the robust separation and quantification of all 20 proteinogenic amino acids in a single chromatographic run from complex biological samples.[8]

Development of Chiral Separation Methods

Dansyl-DL-valine cyclohexylammonium salt serves as an excellent model analyte for developing and validating chromatographic methods aimed at separating enantiomers.[3] Researchers developing new chiral stationary phases or mobile phase additives can use this racemic compound to test the enantioselectivity of their system.

Biophysical Probing of Protein Structure and Dynamics

The environmentally sensitive fluorescence of the dansyl group makes it a powerful probe for investigating protein structure.[1][2]

-

Mechanism: When a dansylated ligand binds to a hydrophobic pocket on a protein, its fluorescence quantum yield increases. This change can be monitored to determine binding affinities and kinetics.

-

FRET Applications: The dansyl group can act as an energy acceptor in Fluorescence Resonance Energy Transfer (FRET) experiments, often paired with the amino acid tryptophan as a natural donor.[1] This allows for the measurement of intramolecular or intermolecular distances, providing insights into protein folding and conformational changes.[1]

Section 4: Experimental Protocols and Methodologies

A self-validating protocol is crucial for reliable and reproducible results. The following section details a standard procedure for the dansylation of amino acids for subsequent HPLC analysis.

Protocol: Pre-Column Dansylation of Amino Acids

This protocol is adapted from established methods for the robust derivatization of amino acids in biological samples.[8]

Reagents and Preparation:

-

Amino Acid Standard or Sample: Prepare in a suitable aqueous buffer or solvent.

-

Sodium Bicarbonate Buffer: 100 mM, pH 9.8. Ensure pH is accurately adjusted. The alkaline condition is critical for deprotonating the amino group, making it a more effective nucleophile.

-

Dansyl Chloride Solution: 50 mM in 100% acetonitrile. Prepare this solution fresh daily and store it in the dark, as dansyl chloride is light-sensitive and hydrolyzes in the presence of water.[8] Note: Never use dimethyl sulfoxide (DMSO) to prepare dansyl chloride solutions, as it is unstable in this solvent.[1]

-

Quenching Solution: 10% (v/v) ammonium hydroxide or another primary amine like N-methylamine. This is used to consume excess dansyl chloride after the reaction is complete, preventing unwanted side reactions and the formation of interfering peaks in the chromatogram.[10]

Step-by-Step Methodology:

-

Sample Preparation: In a microcentrifuge tube, add 50 µL of your amino acid sample or standard.

-

Buffering: Add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.8). Vortex briefly to mix.

-

Derivatization: Add 100 µL of the freshly prepared 50 mM dansyl chloride solution. Vortex immediately and thoroughly.

-

Incubation: Incubate the reaction mixture at room temperature (or slightly elevated, e.g., 37°C) for 60 minutes in the dark. The dark condition prevents photodegradation of the dansyl group.

-

Quenching: Add 20 µL of the quenching solution to the mixture. Vortex and let it stand for 15 minutes. This step is a self-validating checkpoint; a successful quench will consume the highly reactive dansyl chloride, stabilizing the sample.

-

Sample Cleanup (Optional): If the sample matrix is complex, a solid-phase extraction (SPE) step may be necessary to remove interfering substances before injection.

-

Analysis: The sample is now ready for injection into the HPLC system.

General Workflow for HPLC Analysis

Caption: Standard workflow for quantitative analysis of amino acids using dansylation and HPLC.

Section 5: Handling, Storage, and Safety

-

Storage: Dansyl-DL-valine cyclohexylammonium salt should be stored as a solid powder in a cool, dark, and dry place. For long-term storage, -20°C is recommended to maintain stability.[11]

-

Safety: Handle with standard laboratory precautions, including gloves and safety glasses. Avoid inhalation of the powder. Consult the Safety Data Sheet (SDS) for detailed information.

Conclusion

Dansyl-DL-valine cyclohexylammonium salt is a robust and versatile reagent for scientific research. Its utility is firmly grounded in the reliable chemistry of the dansylation reaction and the sensitive, environmentally-responsive fluorescence of the dansyl moiety. From enabling the precise quantification of amino acids in complex biological matrices to facilitating the development of advanced chiral separation methods and probing the intricacies of protein interactions, this compound continues to be an essential tool in the modern analytical and biochemical laboratory.

References

-

The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025). MDPI. [Link]

-

Dansyl chloride - Wikipedia. (n.d.). Wikipedia. [Link]

-

Dansyl-L-alanine cyclohexylamm | D0125-5G. (n.d.). Sigma-Aldrich. [Link]

-

Targeted quantification of amino acids by dansylation - PMC. (n.d.). National Institutes of Health. [Link]

-

A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism. (2017). RSC Publishing. [Link]

-

DL-valine | C5H11NO2 - PubChem. (n.d.). National Institutes of Health. [Link]

-

Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. (2021). MDPI. [Link]

-

Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC. (2020). National Institutes of Health. [Link]

-

Amino Acid Analysis by Dansylation: A Revised Method. (n.d.). Cardinal Scholar. [Link]

-

L-Valine | C5H11NO2 - PubChem. (n.d.). National Institutes of Health. [Link]

Sources

- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 2. Application of dansyl chloride_Chemicalbook [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DL-valine | C5H11NO2 | CID 1182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00212B [pubs.rsc.org]

- 6. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics | MDPI [mdpi.com]

- 10. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

The Multifaceted Mechanism of Action of Dansyl-DL-valine Cyclohexylammonium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Versatile Fluorescent Probe

Dansyl-DL-valine cyclohexylammonium salt is a specialized chemical compound meticulously designed for advanced analytical and biochemical applications. At its core, it is a fluorescently labeled amino acid, a tool that allows researchers to visualize and quantify molecules with high sensitivity and specificity. This guide will provide a comprehensive overview of its mechanism of action, moving beyond a superficial description to delve into the fundamental principles that govern its utility in diverse scientific disciplines.

The compound can be dissected into three key components, each contributing to its overall function:

-

The Dansyl Group (5-(Dimethylamino)naphthalene-1-sulfonyl): This is the fluorophore, the engine of the molecule's analytical power. Derived from dansyl chloride, this moiety imparts the compound with its characteristic fluorescence, which is exquisitely sensitive to the local environment.[1]

-

DL-Valine: This is the amino acid scaffold. Valine, an essential amino acid with an isopropyl side chain, provides the primary amine group necessary for the covalent attachment of the dansyl group.[2] The "DL" designation indicates that the compound is a racemic mixture, containing both the D- and L-enantiomers of valine. This feature is particularly relevant for its application in chiral separations.

-

Cyclohexylammonium Salt: This counter-ion plays a crucial role in the compound's physicochemical properties. The formation of a salt with cyclohexylamine enhances the stability and can modify the solubility of the dansyl-amino acid, making it more amenable to handling and use in various experimental settings.

Fundamentally, the mechanism of action of Dansyl-DL-valine cyclohexylammonium salt is not that of a classical therapeutic agent with a specific biological target for pharmacological effect. Instead, its "action" is manifested through its utility as a sophisticated probe in various analytical and investigative techniques.

Core Mechanism: The Environmentally Sensitive Fluorophore

The primary mechanism of action of Dansyl-DL-valine cyclohexylammonium salt resides in the photophysical properties of the dansyl group. This fluorophore absorbs light in the ultraviolet range and emits it in the visible spectrum, exhibiting a large Stokes shift which is advantageous for fluorescence detection.[1] Critically, the quantum yield and the precise wavelength of the emitted light are highly dependent on the polarity of the surrounding environment.[3]

In a non-polar, hydrophobic environment, such as the interior of a protein or a lipid membrane, the fluorescence quantum yield of the dansyl group is significantly enhanced, and the emission maximum shifts to shorter wavelengths (a "blue shift"). Conversely, in a polar, aqueous environment, the fluorescence is quenched, and the emission maximum shifts to longer wavelengths (a "red shift").[3] This solvatochromic behavior is the cornerstone of its application as a probe for investigating molecular interactions and environmental changes at the nanoscale.

The underlying principle of this environmental sensitivity lies in the nature of the excited state of the dansyl fluorophore. In the ground state, the molecule is relatively non-polar. Upon excitation with UV light, there is a significant intramolecular charge transfer, leading to a highly polar excited state. In polar solvents, the solvent molecules can reorient around this polar excited state, stabilizing it and lowering its energy. This stabilization leads to a lower energy emission (red shift) and provides more opportunities for non-radiative decay pathways, thus quenching the fluorescence. In non-polar solvents, this stabilization does not occur to the same extent, resulting in a higher energy emission (blue shift) and a higher fluorescence quantum yield.

dot graph TD { subgraph "Excitation and Emission Cycle" A[Ground State Dansyl] -- "UV Excitation" --> B{Excited State Dansyl (Polar)}; B -- "Fluorescence Emission" --> A; end

} caption: "Environmental Sensitivity of Dansyl Fluorescence"

Applications and Associated Mechanisms of Action

The unique properties of Dansyl-DL-valine cyclohexylammonium salt lend it to a variety of applications, each with a subtly different manifestation of its core mechanism of action.

Chromatographic Analysis and Separation

A primary application of Dansyl-DL-valine cyclohexylammonium salt is as a derivatizing agent for the analysis of amino acids and other primary and secondary amine-containing compounds by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[4][5]

Mechanism of Action in Chromatography:

The mechanism here is twofold:

-

Enhanced Detectability: The dansyl group provides a fluorescent tag, allowing for highly sensitive detection of the derivatized analyte using a fluorescence detector.[6] This is a significant advantage over UV detection, especially for trace-level analysis.

-

Improved Chromatographic Properties: The bulky, hydrophobic dansyl group alters the polarity of the native amino acid, enhancing its retention on reverse-phase HPLC columns.[7] This allows for better separation of different amino acids from a complex mixture.

Experimental Protocol: Dansylation of Valine for HPLC Analysis

This protocol is adapted from established methods for the dansylation of amino acids.[7][8]

Materials:

-

Dansyl chloride solution (e.g., 1.5 mg/mL in acetone)

-

DL-Valine standard solution or sample containing valine

-

Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.5-10.0)

-

Acetone

-

Ammonia solution (to quench the reaction)

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

Procedure:

-

Sample Preparation: To 100 µL of the valine solution, add 200 µL of the sodium bicarbonate buffer.

-

Derivatization: Add 200 µL of the dansyl chloride solution. Vortex the mixture and incubate in the dark at an elevated temperature (e.g., 37-60°C) for a specified time (e.g., 30-60 minutes).[6] The optimal temperature and time should be determined empirically.

-

Quenching: After incubation, add a small volume of ammonia solution to react with the excess dansyl chloride.

-

HPLC Analysis: Inject an appropriate volume of the final solution into the HPLC system.

Typical HPLC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., phosphate or acetate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A suitable gradient from a lower to a higher percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Excitation: ~330-340 nm, Emission: ~510-530 nm) |

dot graph TD { rankdir=LR; subgraph "Dansylation Reaction" A[DL-Valine] -- "+ Dansyl Chloride" --> B{Reaction Mixture}; B -- "Incubation (Dark, Heat)" --> C[Dansyl-DL-Valine]; C -- "+ Quenching Agent" --> D[Final Sample]; end

} caption: "Workflow for Dansylation and HPLC Analysis"

Chiral Separation

The "DL" in Dansyl-DL-valine cyclohexylammonium salt signifies its use in the separation of enantiomers. This can be achieved in two ways: by separating the D- and L-dansyl-valine enantiomers themselves, or by using a chiral derivatizing agent to create diastereomers that can be separated.

Mechanism of Action in Chiral Separation:

When a racemic mixture of dansyl-DL-valine is introduced into a chiral environment, the two enantiomers will interact differently with the chiral selector. This differential interaction leads to the formation of transient diastereomeric complexes with different stabilities. The enantiomer that forms the more stable complex will be retained longer on a chiral stationary phase in HPLC, or will have a different mobility in capillary electrophoresis, thus enabling their separation.[9]

Common chiral selectors used for the separation of dansyl-amino acids include cyclodextrins and proteins like human serum albumin.[9][10]

Probing Protein Binding Sites

Dansylated amino acids, including dansyl-valine, are valuable tools for characterizing the binding sites of proteins, most notably human serum albumin (HSA).[10][11]

Mechanism of Action as a Binding Site Probe:

The mechanism relies on the environmental sensitivity of the dansyl fluorescence. When dansyl-valine is free in an aqueous buffer, its fluorescence is relatively low. Upon binding to a hydrophobic pocket within a protein like HSA, the dansyl group is shielded from the polar solvent. This change in the microenvironment leads to a significant increase in fluorescence intensity and a blue shift in the emission maximum.[11]

By monitoring these changes in fluorescence upon titration of the protein with dansyl-valine, one can determine the binding affinity (dissociation constant, Kd) and the number of binding sites. Furthermore, competitive displacement assays can be performed. In such an assay, a drug candidate is added to a solution of the protein pre-incubated with dansyl-valine. If the drug binds to the same site as dansyl-valine, it will displace the fluorescent probe, causing a decrease in fluorescence. This allows for the rapid screening of compounds that bind to specific protein sites.[12]

Quantitative Data: Fluorescence Properties of Dansyl Amino Acids

| Property | Value in Water | Value in Dioxane (Non-polar) | Reference |

| Fluorescence Quantum Yield (Dansyl-glycine) | 0.07 | 0.66 | [3] |

| Excitation Maximum (Dansyl group) | ~330-340 nm | ~330-340 nm | [6] |

| Emission Maximum (Dansyl group) | ~560-580 nm | ~480-520 nm | [3] |

Note: Specific quantitative data for Dansyl-DL-valine may vary slightly but will follow the same trend of enhanced fluorescence and a blue shift in non-polar environments.

The Role of the Cyclohexylammonium Salt

The cyclohexylammonium counter-ion is not directly involved in the fluorescence mechanism or the interaction with biological targets. Its primary role is to improve the handling and formulation of the dansyl-amino acid. As a salt, the compound is typically a stable, crystalline solid, which is easier to weigh and dissolve than the free acid form. The choice of the counter-ion can also influence the solubility of the compound in different solvents, which can be important for preparing stock solutions for various assays.

Conclusion: A Versatile Tool for a Multitude of Scientific Inquiries

References

-

Wu, G., et al. (2020). Targeted quantification of amino acids by dansylation. STAR protocols, 1(3), 100172. [Link]

-

Oregon Medical Laser Center. (n.d.). Dansyl glycine. OMLC. [Link]

-

Ghuman, J., et al. (2005). Structural basis of the drug-binding specificity of human serum albumin. Journal of molecular biology, 353(1), 38-52. [Link]

-

Zsila, F., et al. (2021). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International journal of molecular sciences, 22(1), 456. [Link]

-

Tapuhi, Y., et al. (1981). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. [Link]

-

Molnár-Perl, I. (2005). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Journal of Chromatography Library, 70, 229-241. [Link]

-

Popa, G., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Molecules, 25(10), 2389. [Link]

-

Ci, Y. X., & Li, Y. Z. (1993). Determination of the Enantiomeric Purity of Commercial L-[U-14C] Valine: An Experiment Utilizing Reversed-Phase Thin-Layer Chromatography and Liquid Scintillation Counting. Journal of Chemical Education, 70(11), 934. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1182, DL-valine. PubChem. [Link]

-

Mondal, P., & Sahoo, S. K. (2021). Construction of dansylated (fluorescent) amino acid motifs via C(sp 3 )–H arylation. Organic & Biomolecular Chemistry, 19(32), 7001-7015. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Dansyl Amino Acids. [Link]

-

Anderson, K. W., et al. (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization in Support of Pharmaceutical Production. Analytical Methods, 6(15), 5835-5840. [Link]

-

Ghuman, J., et al. (2010). Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin. Journal of structural biology, 174(1), 84-91. [Link]

-

Curry, S., et al. (2010). Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin. Journal of structural biology, 174(1), 84-91. [Link]

-

Wang, Y., et al. (2001). Enantioseparation of dansyl amino acids by ligand-exchange capillary electrophoresis with zinc(II)-L-phenylalaninamide complex. Electrophoresis, 22(12), 2469-2475. [Link]

-

Wang, J., et al. (2017). A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism. RSC advances, 7(30), 18456-18460. [Link]

-

Andrisano, V., et al. (2001). Simultaneous RP-HPLC-DAD determination of dansyl amino acids in chemically treated human hair. Journal of pharmaceutical and biomedical analysis, 24(5-6), 967-975. [Link]

-

Bhushan, R., & Kumar, V. (1999). Separation of the enantiomers of dansyl-DL-amino acids by normal-phase TLC on plates impregnated with a macrocyclic antibiotic. Journal of planar chromatography--modern TLC, 12(4), 279-282. [Link]

-

El-Sayed, Y. S. (2015). Solvent Effect on the Absorption and Fluorescence Emission Spectra of Some Purine Derivatives: Spectrofluorometric Quantitative Studies. Journal of Fluorescence, 25(3), 601-613. [Link]

-

Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Horiba. [Link]

-

Sivaraman, G., et al. (2014). Fluorescence Spectral Studies on the Interaction of Alanine and Valine with Resorcinol-Based Acridinedione Dyes in Aqueous Solution. Journal of fluorescence, 24(6), 1665-1674. [Link]

-

Biver, T., et al. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Chemistry Proceedings, 8(1), 76. [Link]

- CN1477096A - Method for preparing L-valine and D-valine by chemical resolution - Google P

-

Resch-Genger, U., & Rurack, K. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature protocols, 15(8), 2439-2467. [Link]

-

Ràfols, C., et al. (2018). Identification and Characterization of a Single High-Affinity Fatty Acid Binding Site in Human Serum Albumin. Angewandte Chemie International Edition, 57(42), 13793-13797. [Link]

-

Absorption and fluorescence emission spectra for dansyl dye 1 in ethanol. - ResearchGate. [Link]

Sources

- 1. A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00212B [pubs.rsc.org]

- 2. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 3. Dansyl glycine [omlc.org]

- 4. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Albumin Binding Fluorescent Probes | TCI AMERICA [tcichemicals.com]

A Technical Guide to the Optimal Storage of Dansyl-DL-valine Cyclohexylammonium Salt

Introduction: The Critical Role of Compound Integrity in Research

Dansyl-DL-valine cyclohexylammonium salt is a fluorescently labeled amino acid derivative indispensable for sensitive analytical applications, primarily in chromatography.[1] Its utility in techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) allows for the precise separation and quantification of enantiomers and diastereomers of amino acids and other chiral molecules.[1] The efficacy of these applications hinges on the chemical and structural integrity of the dansyl derivative. Improper storage can lead to degradation of the compound, compromising the fluorescent signal, altering chromatographic behavior, and ultimately invalidating experimental results. This guide provides an in-depth, scientifically grounded protocol for the storage and handling of Dansyl-DL-valine cyclohexylammonium salt to ensure its stability and performance.

Core Storage Directive: Preserving Chemical Fidelity

The primary goal of any storage protocol is to mitigate the environmental factors that induce chemical degradation. For Dansyl-DL-valine cyclohexylammonium salt, the key environmental adversaries are temperature and light. The dansyl moiety, while an excellent fluorophore, is susceptible to thermal and photodegradation.[2] Therefore, a multi-faceted approach to storage is essential.

Recommended Storage Conditions

Based on supplier data and the known chemical properties of dansyl derivatives, the following conditions are recommended for the solid, powdered form of the salt:

| Storage Condition | Duration of Stability | Rationale |

| -20°C in a sealed container | Up to 3 years | Minimizes thermal degradation pathways, ensuring long-term preservation of the compound's structure and fluorescent properties. |

| 4°C in a sealed, dark container | Up to 2 years | Offers a viable alternative for shorter-term storage, provided the material is protected from light. |

Data synthesized from supplier recommendations.

The cyclohexylammonium salt form enhances the stability of the Dansyl-DL-valine, rendering it a solid that is more manageable than the free acid. However, this does not negate the inherent sensitivities of the dansyl group.

The Science of Stability: Understanding Degradation Pathways

To implement a truly effective storage protocol, it is crucial to understand the causality behind the recommendations. The stability of Dansyl-DL-valine cyclohexylammonium salt is primarily influenced by the integrity of the dansyl group and the sulfonamide bond connecting it to the valine molecule.

Caption: Key environmental factors leading to the degradation of Dansyl-DL-valine.

-

Photodegradation: The naphthalene ring system of the dansyl group is highly susceptible to degradation upon exposure to UV and even ambient laboratory light.[2] This process can lead to a significant loss of fluorescence, which is the basis of its detection in most applications. Therefore, storing the compound in an opaque or amber vial is a critical and non-negotiable step.

-

Thermal Degradation: While elevated temperatures are sometimes used to accelerate the initial dansylation reaction, prolonged exposure to heat can promote the degradation of the final dansylated product.[2][3] Storing the compound at reduced temperatures, such as -20°C, significantly slows down these degradation kinetics, preserving the compound for years.

-

Hydrolysis: The sulfonamide bond is generally stable, particularly its resistance to acid hydrolysis, which is a key feature for its use in protein sequencing.[4] However, like all esters and amides, it is susceptible to hydrolysis under certain conditions. Storing the compound in a dry, tightly sealed container is crucial to prevent the ingress of atmospheric moisture, which could potentially lead to slow hydrolysis over time.

Experimental Protocols: From Storage to Solution

Proper handling extends beyond storage and is critical when preparing the compound for experimental use. The following protocols ensure a self-validating system where compound integrity is maintained at every step.

Protocol 1: Aliquoting and Long-Term Storage

Objective: To prepare the bulk compound for long-term storage while minimizing environmental exposure.

-

Pre-Equilibration: Before opening, allow the main container of Dansyl-DL-valine cyclohexylammonium salt to equilibrate to room temperature for at least 30-60 minutes. This crucial step prevents condensation of atmospheric moisture onto the cold powder, which can accelerate degradation.

-

Inert Atmosphere (Optional but Recommended): If available, perform the aliquoting in a glove box or under a gentle stream of an inert gas like nitrogen or argon. This displaces moisture and oxygen, further protecting the compound.

-

Aliquoting: Weigh out the desired quantities into smaller, opaque (or amber) vials suitable for single or limited use. This practice avoids repeated warming and cooling cycles of the main stock.

-

Sealing: Tightly seal the vials. For extra protection, consider using vials with PTFE-lined caps and wrapping the cap-vial interface with parafilm.

-

Labeling: Clearly label each aliquot with the compound name, concentration (if pre-weighed for a specific volume), and the date of aliquoting.

-

Storage: Promptly place the aliquots in a -20°C freezer. Ensure the freezer is not a frost-free model, as the temperature cycling in such units can be detrimental to long-term stability.

Protocol 2: Preparation of Stock Solutions

Objective: To dissolve the compound for experimental use while minimizing degradation in the solution phase.

-

Solvent Selection: Dansyl derivatives are often dissolved in organic solvents. Acetonitrile is a common and suitable choice for chromatographic applications. Crucially, avoid using dimethyl sulfoxide (DMSO) , as dansyl chloride and its derivatives are known to be unstable in this solvent.[5]

-

Dissolution: Retrieve a single aliquot from the -20°C freezer and allow it to warm completely to room temperature before opening. Add the appropriate volume of solvent to achieve the desired concentration. Mix thoroughly by vortexing until fully dissolved.

-

Solution Storage:

-

Short-Term (1-2 days): Store the stock solution at 4°C, protected from light.

-

Long-Term (up to 1 month): For longer-term storage, the solution should be stored at -20°C or, preferably, -80°C.

-

-

Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Sources

An In-Depth Technical Guide to the Excitation and Emission Spectra of Dansyl Amino Acids

This guide provides a comprehensive exploration of the fluorescence properties of dansyl-derivatized amino acids, intended for researchers, scientists, and professionals in drug development. We will delve into the core photophysical principles, practical methodologies for spectral acquisition, and the application of these powerful probes in resolving complex biological questions.

Introduction: The Significance of the Dansyl Fluorophore

The dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group is a cornerstone fluorophore in biochemical and biomedical research. When covalently attached to amino acids, typically through the reaction of dansyl chloride with primary and secondary amines at alkaline pH (9.5-10), it creates a powerful analytical tool.[1] These dansylated amino acids are intensely fluorescent and serve as extrinsic probes to investigate protein structure, quantify amino acids, and analyze peptide sequences.[2][3][4][5][6] The profound sensitivity of the dansyl group's fluorescence emission to its local environment is the key to its utility, making it an exquisite reporter of molecular interactions and conformational changes.[7]

Fundamental Photophysical Principles

The fluorescence of a dansyl amino acid is governed by the absorption of a photon, leading to an electronic transition to an excited state, followed by the emission of a lower-energy photon as the molecule returns to its ground state. This process is often visualized using a Jablonski diagram.

A critical characteristic of the dansyl fluorophore is its large Stokes shift, which is the difference in wavelength between the maximum absorbance (excitation) and the maximum emission.[8] This sizable shift is advantageous as it minimizes self-absorption and simplifies the optical detection of the emitted fluorescence.

Caption: A Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Spectral Properties and Environmental Sensitivity

The excitation and emission spectra of dansyl amino acids are not fixed; they are highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism.

-

Excitation (Absorption): Dansyl amino acids typically exhibit a primary absorption maximum in the UV region around 325-340 nm.[1] This corresponds to the energy required to promote the fluorophore to its excited state.

-

Emission (Fluorescence): The emission maximum is acutely sensitive to the environment. In non-polar (hydrophobic) solvents like dioxane, the emission is typically in the blue-green region (~480-520 nm) with a high quantum yield (a measure of fluorescence efficiency). Conversely, in polar (hydrophilic) solvents like water, the emission peak undergoes a significant red-shift to longer wavelengths (~550-580 nm) and the quantum yield dramatically decreases.[9] For example, the quantum yield of dansyl glycine drops from 0.66 in dioxane to about 0.07 in water.[9]

This solvatochromic shift is the cornerstone of its application as a molecular probe. When a dansyl-labeled protein folds, or when a dansylated ligand binds to a protein's hydrophobic pocket, the fluorophore is shielded from the aqueous environment. This transition from a polar to a non-polar microenvironment results in a pronounced blue-shift in the emission maximum and a significant increase in fluorescence intensity.

Influence of pH

The pH of the solution can also modulate the fluorescence of dansyl derivatives. The dimethylamino group on the naphthalene ring can be protonated under acidic conditions (pH < 4).[10] This protonation leads to a significant reduction or complete quenching of the fluorescence, making it crucial to control the pH in experimental setups, typically using a buffer system between pH 7 and 9.5.[1][10][11]

Fluorescence Quenching

Fluorescence quenching is a process that decreases the intensity of fluorescence emission. For dansyl amino acids, this can occur through various mechanisms, including photoinduced electron transfer (PET).[12] Certain amino acid residues, such as tryptophan, tyrosine, histidine, and methionine, can act as quenchers if they are in close proximity to the dansyl group within a protein's structure.[12] Understanding these potential quenching interactions is vital for accurately interpreting fluorescence data.

Quantitative Data Summary

The following table summarizes the approximate spectral properties of Dansyl-Glycine in different solvent environments, illustrating the solvatochromic effect.

| Solvent | Polarity | Excitation Max (λ_ex) | Emission Max (λ_em) | Quantum Yield (Φ_F) |

| Dioxane | Non-polar | ~340 nm | ~510 nm | 0.66[9] |

| Ethanol | Polar | ~330 nm | ~530 nm | ~0.4 |

| Water | Highly Polar | ~324 nm[1] | ~559 nm[1] | 0.07[9] |

Note: These values are approximate and can vary slightly depending on the specific dansyl amino acid and experimental conditions.

Experimental Protocol: Acquiring High-Quality Spectra

A self-validating protocol is essential for obtaining reliable and reproducible fluorescence data. The following workflow outlines the key steps and considerations.

Caption: Experimental workflow for measuring fluorescence spectra of dansyl amino acids.

Step-by-Step Methodology

-

Reagent Preparation:

-

Dansyl Amino Acid Stock: Prepare a concentrated stock solution (e.g., 1-10 mM) in a non-polar organic solvent like ethanol or DMSO where it is stable. Store protected from light at -20°C.

-

Assay Buffer: Prepare the desired aqueous buffer (e.g., 100 mM Sodium Phosphate, pH 7.4). Ensure all components are of high purity to avoid fluorescent contaminants.

-

-

Sample Preparation (Self-Validation):

-

Causality: The final concentration of the dansyl amino acid must be low enough to prevent inner-filter effects, where emitted light is re-absorbed by other fluorophore molecules. An absorbance below 0.1 at the excitation wavelength is a reliable standard.[9]

-

Working Solution: Dilute the stock solution into the assay buffer to achieve a final absorbance < 0.1 in a 1 cm pathlength quartz cuvette.

-

Blank: Prepare a cuvette containing only the assay buffer. This is critical for subtracting background fluorescence and Raman scatter from the solvent.

-

-

Instrumentation and Acquisition:

-

Instrument: Use a calibrated spectrofluorometer.

-

Excitation Spectrum: Set the emission monochromator to the expected emission maximum (e.g., 560 nm in water) and scan a range of excitation wavelengths (e.g., 280-400 nm). The peak of this spectrum is the optimal excitation wavelength (λ_ex).

-

Emission Spectrum: Set the excitation monochromator to the determined λ_ex and scan a range of emission wavelengths (e.g., 450-650 nm).

-

Parameter Justification: Use the narrowest slit widths possible that still provide an adequate signal-to-noise ratio. This maximizes spectral resolution. A typical setting is a 4-5 nm spectral bandwidth.[9]

-

-

Data Processing and Analysis:

-

Blank Subtraction: Subtract the blank spectrum from the sample spectrum to remove background noise and Raman scatter.

-

Correction: Apply instrument-specific correction factors for the lamp intensity and detector response to obtain the true, corrected spectrum.

-

Analysis: Identify the wavelength of maximum intensity for both the excitation and emission spectra.

-

Applications in Research and Drug Development

The unique spectral properties of dansyl amino acids enable a wide range of applications.

Caption: Logic diagram illustrating the application of dansyl amino acid spectral shifts.

-

Probing Protein Binding Sites: By labeling a ligand with a dansyl group, its binding to a target protein can be monitored. If the ligand binds to a hydrophobic pocket, a significant increase in fluorescence intensity and a blue-shift will be observed, allowing for the determination of binding affinity (K_d).

-

Monitoring Conformational Changes: A dansyl group can be site-specifically attached to a protein. Any conformational change that alters the local environment of the probe (e.g., due to substrate binding, protein-protein interaction, or denaturation) will be reported as a change in its fluorescence spectrum.[2]

-

Amino Acid Quantification: Dansylation followed by separation via high-performance liquid chromatography (HPLC) with fluorescence detection is a highly sensitive method for quantifying amino acids in complex biological samples.[1][3][5]

References

- HPLC of amino acids as dansyl and dabsyl derivatives. (2025, August 7).

- Xia, Y., et al. (2017). A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism. RSC Publishing.

- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025, January 8). MDPI.

- Chen, R. F. (n.d.). Fluorescence of dansyl amino acids in organic solvents and protein solutions. Semantic Scholar.

- Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar.

- Dansyl glycine. OMLC.

- The Dansyl Method for Identifying N-Terminal Amino Acids.

- The dansyl method for identifying N-terminal amino acids. PubMed.

- Development of a Simple Dansyl-Based PH Fluorescent Probe in Acidic Medium and Its Application in Cell Imaging. (2021, October 27). PubMed.

- Mechanisms of Quenching of Alexa Fluorophores by N

- Targeted quantification of amino acids by dansyl

- Effect of pH on the dansylation of 25 µg/mL (A) or 5 µg/mL (B) BAs in terms of peak height.

- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025, January 4).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 4. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00212B [pubs.rsc.org]

- 9. Dansyl glycine [omlc.org]

- 10. Development of a Simple Dansyl-Based PH Fluorescent Probe in Acidic Medium and Its Application in Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: High-Sensitivity N-Terminal Amino Acid Identification Using Dansyl Chloride

Introduction: The Criticality of the N-Terminus

In the landscape of protein characterization, determining the identity of the N-terminal amino acid is a foundational step. This single residue provides crucial information for confirming protein identity, assessing the integrity of recombinant proteins, and understanding post-translational modifications. The Dansyl method, a classic and robust technique, offers an exceptionally sensitive means of identifying this N-terminal residue.

This guide provides an in-depth exploration of the Dansyl method for N-terminal amino acid sequencing. While the classic Edman degradation provides sequential analysis, the Dansyl method excels as a rapid, highly sensitive endpoint analysis to confirm the N-terminal identity. It leverages the reactivity of 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride, Dns-Cl) with the primary amine of a protein or peptide's N-terminus[1][2]. The resulting dansylated protein is then subjected to complete acid hydrolysis. The inherent stability of the sulfonamide bond formed between the dansyl group and the N-terminal amino acid allows it to withstand this hydrolysis, which cleaves all other peptide bonds. The lone, fluorescently tagged N-terminal amino acid is then readily identified, typically by high-performance liquid chromatography (HPLC).

This document will detail the underlying chemical principles, provide validated, step-by-step protocols, and offer expert insights into data interpretation and troubleshooting for researchers, scientists, and drug development professionals.

The Scientific Principle: A Three-Act Chemical Narrative

The success of the Dansyl method hinges on a sequence of three distinct chemical events: specific labeling, differential stability, and sensitive detection.

Act I: Nucleophilic Attack and Covalent Labeling

The process begins with the dansylation reaction. Dansyl chloride itself is non-fluorescent, but its sulfonyl chloride group is highly electrophilic. The reaction is conducted under alkaline conditions (pH 9.5–10.0) for a critical reason: to deprotonate the N-terminal α-amino group (and the ε-amino group of any lysine residues)[3]. This uncharged -NH₂ group acts as a potent nucleophile, attacking the sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride and the formation of a highly stable N-dansyl sulfonamide derivative, which is intensely fluorescent[4].

Sources

Application Note: Chiral Separation of Amino Acids Using a Dansyl-DL-valine-Based Chiral Mobile Phase Additive

Introduction: The Imperative of Enantiomeric Purity in Amino Acid Analysis

The stereochemistry of amino acids is a cornerstone of biological function. The subtle yet profound difference between L- and D-enantiomers dictates their roles in everything from protein synthesis to neurotransmission. Consequently, the ability to accurately resolve and quantify amino acid enantiomers is of paramount importance in pharmaceutical development, clinical diagnostics, and food science. This application note details a robust and sensitive method for the chiral separation of amino acids following pre-column derivatization with dansyl chloride. The separation is achieved by employing Dansyl-DL-valine as a chiral selector in a ligand-exchange chromatography (LEC) framework, offering a versatile and effective approach for achieving enantiomeric resolution.

The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[1] To overcome this, a chiral environment must be introduced into the analytical system. This can be accomplished through the use of a chiral stationary phase (CSP) or, as detailed herein, a chiral mobile phase additive (CMPA). The CMPA approach, specifically using a metal complex of a chiral ligand, provides flexibility and can be implemented on standard reversed-phase HPLC systems, obviating the need for dedicated and often costly chiral columns.[1][2]

This guide provides a comprehensive protocol for the derivatization of amino acids with dansyl chloride and their subsequent enantiomeric separation using a copper (II) complex of Dansyl-DL-valine as the chiral selector in the mobile phase. We will delve into the underlying principles of the separation, provide detailed experimental procedures, and discuss key parameters for method optimization and validation.

Principle of Separation: Ligand-Exchange Chromatography with a Chiral Metal Complex

The cornerstone of this method is the principle of ligand-exchange chromatography.[3] The separation relies on the formation of transient, diastereomeric ternary complexes between the chiral selector, a metal ion, and the enantiomers of the analyte. In this application, the chiral selector is Dansyl-L-valine, which forms a complex with copper (II) ions. This chiral complex is added to the mobile phase.

When the racemic mixture of dansylated amino acids (the analytes) is introduced into the system, the individual D- and L-enantiomers compete to displace a solvent molecule and coordinate with the central copper (II) ion of the chiral selector complex. This results in the formation of two diastereomeric ternary complexes:

-

[Cu(II)(Dansyl-L-valine)(Dansyl-D-amino acid)]

-

[Cu(II)(Dansyl-L-valine)(Dansyl-L-amino acid)]

These diastereomeric complexes possess different formation constants and, therefore, different stabilities. The difference in stability arises from steric and electronic interactions between the chiral selector (Dansyl-L-valine) and the analyte enantiomers. The less stable diastereomeric complex will dissociate more readily, causing the corresponding analyte enantiomer to spend more time in the mobile phase and elute earlier from the column. Conversely, the more stable complex will result in a longer retention time for the other enantiomer. This differential interaction with the stationary phase, mediated by the formation and dissociation of these diastereomeric complexes, is the basis for the chiral separation.

The following diagram illustrates the fundamental principle of this ligand-exchange mechanism.

Figure 1: Mechanism of Chiral Separation by Ligand Exchange.

Materials and Reagents

Chemicals and Solvents

-

Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride), ≥99.0%

-

Dansyl-DL-valine, ≥98.0%

-

Copper (II) sulfate pentahydrate (CuSO₄·5H₂O), ACS reagent grade

-

Individual D- and L-amino acid standards

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Acetone, ACS reagent grade

-

Sodium bicarbonate (NaHCO₃), ACS reagent grade

-

Ammonium acetate (NH₄OAc), for HPLC

-

Hydrochloric acid (HCl), concentrated, ACS reagent grade

-

Sodium hydroxide (NaOH), ACS reagent grade

-

Water, HPLC grade or Milli-Q

Equipment

-

HPLC system with a gradient pump, autosampler, column thermostat, and a fluorescence or UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Experimental Protocol

This protocol is divided into three main stages: preparation of solutions, derivatization of amino acid samples, and the HPLC analysis.

Preparation of Solutions

-

Amino Acid Standard Stock Solutions (1 mg/mL): Dissolve an appropriate amount of each D- and L-amino acid standard in 0.1 M HCl to prepare individual stock solutions. Store at 4°C.

-

Dansyl Chloride Solution (20 mg/mL): Dissolve 200 mg of dansyl chloride in 10 mL of acetone. This solution should be prepared fresh daily and protected from light.

-

Sodium Bicarbonate Buffer (0.2 M, pH 9.5): Dissolve sodium bicarbonate in HPLC grade water and adjust the pH to 9.5 with 1 M NaOH.

-

Chiral Mobile Phase Additive Stock Solution:

-

Prepare a 16 mM solution of Dansyl-L-valine in HPLC grade water.

-

Prepare an 8 mM solution of CuSO₄·5H₂O in HPLC grade water.

-

Mix equal volumes of the Dansyl-L-valine and CuSO₄ solutions to obtain a final concentration of 8 mM Dansyl-L-valine and 4 mM CuSO₄. The molar ratio of ligand to metal is crucial for complex formation.[4]

-

-

Mobile Phase Preparation: The mobile phase is typically a mixture of an aqueous buffer containing the chiral additive and an organic modifier like acetonitrile. The exact composition will need to be optimized for the specific amino acids being analyzed. A good starting point is:

-

Mobile Phase A: 20 mM Ammonium acetate buffer (pH 9.0) containing 4 mM CuSO₄ and 8 mM Dansyl-L-valine.[4]

-

Mobile Phase B: Acetonitrile.

-

Derivatization of Amino Acid Samples

The derivatization reaction involves the covalent labeling of the primary amino group of the amino acids with dansyl chloride.[3]

-

To 100 µL of the amino acid standard solution or sample in a microcentrifuge tube, add 100 µL of the 0.2 M sodium bicarbonate buffer (pH 9.5).

-

Add 100 µL of the 20 mg/mL dansyl chloride solution in acetone.

-

Vortex the mixture thoroughly for 1 minute.

-

Incubate the reaction mixture in a heating block or water bath at 60°C for 60 minutes in the dark.[3]

-

After incubation, cool the mixture to room temperature.

-

To quench the reaction and consume excess dansyl chloride, add 50 µL of a 100 mg/mL L-alanine solution and incubate for a further 15 minutes at 60°C.

-

Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

-

Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

Figure 2: Workflow for Dansyl Derivatization of Amino Acids.

HPLC Analysis

The following are recommended starting conditions for the HPLC analysis. Optimization will likely be necessary.

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 20 mM NH₄OAc (pH 9.0), 4 mM CuSO₄, 8 mM Dansyl-L-valine |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 20% B; 5-35 min: 20-60% B; 35-40 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection | Fluorescence: Ex: 335 nm, Em: 520 nm[5] or UV: 254 nm |

Table 1: Recommended Starting HPLC Conditions.

Method Validation and Troubleshooting

A self-validating system is crucial for trustworthy results. Key validation parameters to consider include:

-

Specificity: Ensure that there are no interfering peaks from the matrix or derivatization byproducts at the retention times of the target analytes.

-

Linearity: Establish a linear relationship between the peak area and the concentration of each enantiomer over a defined range.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method, typically expressed as the relative standard deviation (%RSD).

-

Accuracy: Determine the closeness of the measured values to the true values, often assessed by analyzing samples with known concentrations of the enantiomers.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of each enantiomer that can be reliably detected and quantified.

| Problem | Potential Cause | Solution |

| Poor or no chiral resolution | Incorrect pH of the mobile phase. | Optimize the pH of mobile phase A. The stability of the ternary complex is highly pH-dependent.[4][5] |

| Incorrect ratio of Dansyl-L-valine to CuSO₄. | Verify the molar ratio. A 2:1 ligand-to-metal ratio is often optimal.[4] | |

| Insufficient concentration of the chiral additive. | Increase the concentration of the Dansyl-L-valine-Cu(II) complex in mobile phase A. | |

| Broad or tailing peaks | Secondary interactions with the column. | Add a competing amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). |

| Column degradation due to high pH. | Use a pH-stable C18 column. | |

| Low signal intensity | Incomplete derivatization. | Ensure the pH of the reaction mixture is 9.5 and that the dansyl chloride solution is fresh. |

| Degradation of dansyl derivatives. | Protect samples from light and analyze them promptly after derivatization. |

Table 2: Troubleshooting Guide.

Results and Discussion

A successful separation will yield a chromatogram with baseline-resolved peaks for the D- and L-enantiomers of the dansylated amino acids. The elution order of the enantiomers will depend on the relative stability of the diastereomeric complexes formed. The use of Dansyl-L-valine as the chiral selector will result in a specific elution order for the D- and L-analytes. If Dansyl-D-valine were used as the selector, the elution order would be reversed.

The degree of separation is quantified by the resolution (Rs), which should ideally be greater than 1.5 for baseline separation. The enantioselectivity (α) is a measure of the relative retention of the two enantiomers and should be greater than 1 for any separation to occur.

Factors that significantly influence the chiral resolution include:

-

pH of the Mobile Phase: The pH affects the charge state of the amino acids and the stability of the copper complexes, thereby influencing the ligand-exchange process.[4][5]

-

Concentration of the Chiral Selector: A sufficient concentration of the Dansyl-L-valine-Cu(II) complex is necessary to drive the formation of the diastereomeric ternary complexes.[4]

-

Organic Modifier Concentration: The percentage of acetonitrile in the mobile phase affects the retention of the dansylated amino acids on the reversed-phase column and can also influence the stability of the ternary complexes.

-

Temperature: Temperature can affect the kinetics of the ligand exchange and the stability of the diastereomeric complexes.

By systematically optimizing these parameters, a high-resolution separation of a wide range of amino acid enantiomers can be achieved.

Conclusion

The method described in this application note provides a powerful and flexible approach for the chiral separation of amino acids. By combining the high sensitivity of fluorescence detection of dansylated derivatives with the versatility of ligand-exchange chromatography using a chiral mobile phase additive, researchers can achieve reliable and accurate quantification of amino acid enantiomers. This technique is readily adaptable to standard HPLC systems and offers a cost-effective alternative to dedicated chiral stationary phases. The principles and protocols outlined here serve as a comprehensive guide for the development and validation of robust methods for chiral amino acid analysis in various scientific and industrial applications.

References

-

Takeuchi, T. (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [Link]

-

Fan, T.-Y., & Liu, Y.-M. (2003). Chiral separation of underivatized and dansyl amino acids by ligand-exchange micellar electrokinetic capillary chromatography using a copper(II)-L-valine complex as selector. Journal of Chromatography A, 923(1-2), 37–43. [Link]

-

Garcia, M., et al. (2021). Chiral Recognition of Dansyl Derivatives with an Amino Acid-Based Molecular Micelle. National Institutes of Health. [Link]

-

Garcia, M., et al. (2021). Chiral Recognition of Dansyl Derivatives with an Amino Acid-Based Molecular Micelle. Scientific Research Publishing Inc.[Link]

-

Fan, T. Y., & Liu, Y. M. (2002). Enantioseparation of dansyl amino acids by ligand-exchange capillary electrophoresis with zinc(II)-L-phenylalaninamide complex. Electrophoresis, 23(7-8), 1039–1045. [Link]

Sources

- 1. Chiral Recognition of Dansyl Derivatives with an Amino Acid-Based Molecular Micelle: A Molecular Dynamics Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scirp.org [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Chiral separation of underivatized and dansyl amino acids by ligand-exchange micellar electrokinetic capillary chromatography using a copper(II)-L-valine complex as selector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioseparation of dansyl amino acids by ligand-exchange capillary electrophoresis with zinc(II)-L-phenylalaninamide complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to the Separation of Enantiomers and Diastereomers using Dansyl-DL-valine

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the use of Dansyl-DL-valine in the separation of enantiomers and diastereomers. This document emphasizes the underlying scientific principles, practical experimental design, and data interpretation to ensure robust and reproducible results.

Introduction: The Critical Role of Chiral Separations

Chirality is a fundamental property of many biologically active molecules, including pharmaceuticals, agrochemicals, and food additives. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, the ability to separate and quantify enantiomers is of paramount importance in drug development, quality control, and various fields of chemical analysis.